6-Amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
Description
This compound is a naphthalene-based azo dye derivative characterized by multiple functional groups:
- Azo group (-N=N-): Imparts chromophoric properties, critical for dye applications.
- Sulfonic acid groups (-SO₃H): Enhance water solubility and stability.
- Amino (-NH₂) and hydroxyl (-OH) groups: Contribute to hydrogen bonding, influencing solubility and interaction with substrates.
Properties
CAS No. |
85409-54-7 |
|---|---|
Molecular Formula |
C23H20N4O6S2 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
6-amino-4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H20N4O6S2/c1-14-7-10-18(34(29,30)27-17-5-3-2-4-6-17)13-20(14)25-26-22-21(35(31,32)33)11-15-8-9-16(24)12-19(15)23(22)28/h2-13,27-28H,24H2,1H3,(H,31,32,33) |
InChI Key |
RPBWMBIMMYHZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-anilinosulphonyl-2-methylphenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxynaphthalene-2-sulphonic acid in an alkaline medium. This step forms the azo bond (-N=N-) between the two aromatic rings, resulting in the formation of the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is typically purified through crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulphonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Concentrated sulfuric acid for sulphonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool due to its ability to bind to specific biomolecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in different chemical environments. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins through interactions with amino acid residues, affecting their function and structure.
pH Sensitivity: The hydroxyl and sulphonyl groups contribute to the compound’s pH sensitivity, allowing it to act as a pH indicator.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with three structurally related azo-sulfonic acid derivatives:
Note: Values for the target compound are extrapolated from structural analogs in –7.
Key Findings from Comparative Analysis:
Structural Complexity and Solubility: The target compound and exhibit dual sulfonic acid groups, conferring high water solubility compared to , which has a single sulfonic acid group but includes a chloro substituent, reducing hydrophilicity .
Halogen Substitutents: ’s chloro group may improve chemical stability but reduces bioavailability compared to the target compound’s methyl and hydroxyl groups .
Biological Activity :
- ’s benzothiazole derivative (DF 203) demonstrates antitumor activity via CYP1A1-mediated metabolism, a mechanism absent in sulfonic acid-based azo compounds . This highlights how structural divergence (e.g., benzothiazole vs. azo-sulfonate) dictates biological function.
Regulatory Considerations :
- Pharmacopeial standards () emphasize crystallinity and impurity tests (e.g., dimethylaniline), which are critical for industrial or pharmaceutical-grade azo compounds .
Biological Activity
6-Amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid (CAS No: 85409-53-6) is a complex organic compound known for its vibrant color properties and potential biological activities. This article explores its synthesis, biological mechanisms, applications in research and medicine, and relevant case studies.
The compound's chemical structure contributes to its biological activity. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4NaO6S2 |
| Molecular Weight | 534.5 g/mol |
| IUPAC Name | Sodium; 6-amino-4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonate |
| CAS Number | 85409-53-6 |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Diazotization : The precursor, 5-anilinosulphonyl-2-methylphenylamine, is diazotized.
- Coupling Reaction : The diazonium salt is then coupled with 6-amino-4-hydroxynaphthalene-2-sulphonic acid under acidic conditions.
These steps are crucial for ensuring the stability and reactivity of the intermediate compounds, which ultimately affect the biological activity of the final product .
The biological activity of 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is primarily attributed to its ability to interact with various biological substrates through its azo and sulphonate groups. These interactions can lead to changes in the chemical properties of the substrates, facilitating various biochemical pathways.
Key Mechanisms:
- Dyeing and Staining : The compound is widely used in histological staining techniques, allowing for the visualization of cellular components.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which may contribute to cellular protection against oxidative stress.
Biological Activity and Applications
Research indicates that this compound has several applications across different fields:
1. Analytical Chemistry
It is utilized as a dye for detecting and quantifying various substances due to its stable color properties.
2. Biological Research
The compound has been employed in staining techniques for microscopy, aiding in the visualization of cellular structures .
3. Medical Applications
Investigations into drug delivery systems are ongoing, focusing on the compound's stability and solubility characteristics that may enhance therapeutic efficacy .
Case Studies
Several studies have explored the biological effects of this compound:
Study 1: Antioxidant Properties
A study published in a peer-reviewed journal examined the antioxidant capacity of various azo compounds, including this one. It demonstrated significant scavenging activity against free radicals, suggesting potential protective effects in biological systems .
Study 2: Staining Efficacy
Research conducted on histological samples showed that this compound effectively stains specific cellular components, enhancing contrast and visibility under microscopy. This has implications for diagnostic pathology .
Comparison with Similar Compounds
The unique substitution pattern of this compound differentiates it from other similar azo dyes:
| Compound Name | Structural Features | Applications |
|---|---|---|
| Sodium 4-amino-3-((5-anilinosulphonyl)azo)-1-hydroxynaphthalene-2-sulphonate | Similar azo structure | Textile dyes |
| Sodium 6-amino-3-(4-anilinosulphonyl)azo)-4-hydroxynaphthalene-2-sulphonate | Different substitution pattern | Biological staining |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
